InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
. The Canonical SMILES is C1CC(CCC1C(=O)O)F
. trans-4-Fluorocyclohexanecarboxylic acid is synthesized by substituting the cyclohexanecarboxylic acid moiety in the structure of WAY 100635, a known serotonin 5-HT1A receptor antagonist, with trans-4-fluorocyclohexanecarboxylic acid. This substitution results in the formation of [18F]FCWAY, a radiolabeled compound suitable for PET imaging.
trans-4-Fluorocyclohexanecarboxylic acid is involved in a radiolabeling reaction with fluorine-18 to produce [18F]FCWAY. Additionally, it undergoes defluorination in vivo, primarily metabolized by the cytochrome P450 enzyme CYP2E1, resulting in the formation of trans-4-fluorocyclohexanecarboxylic acid (trans-4-FC) as a radiometabolite.
trans-4-Fluorocyclohexanecarboxylic acid is primarily used in scientific research as a component of the radioligand [18F]FCWAY. This radioligand is particularly valuable for:
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7